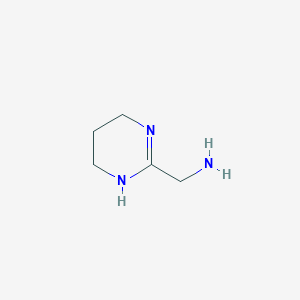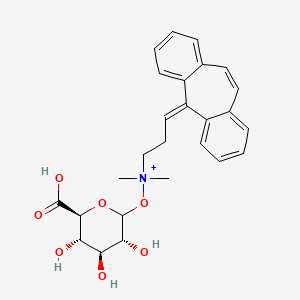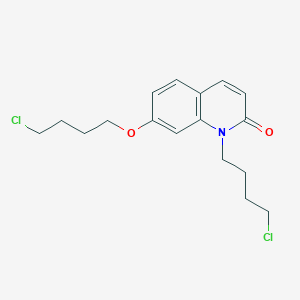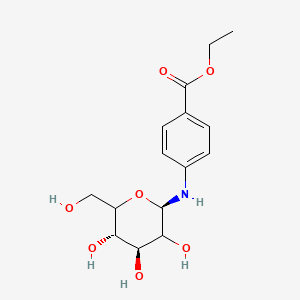
Medetomidine Impurity 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Medetomidine Impurity 5 is a chemical compound with the molecular formula C14H18N2 : HCl and a molecular weight of 214.3 : 36.5 . Its chemical name is 4-[1-(2,3-Dimethylphenyl)propyl]-1H-imidazole hydrochloride . It is used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Medetomidine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCC(C1=CNC=N1)C2=CC=CC©=C2C.Cl . The InChI representation is: InChI=1/C19H22O4/c1-14(18(20)21-2)15-9-8-12-17(13-15)19(22-3,23-4)16-10-6-5-7-11-16/h5-14H,1-4H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Medetomidine, which this compound is related to, include Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . The alkenylation reaction gave a compound which readily converted to medetomidine via deprotection and hydrogenation processes .Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H18N2 : HCl and a molecular weight of 214.3 : 36.5 . The chemical name is 4-[1-(2,3-Dimethylphenyl)propyl]-1H-imidazole hydrochloride .Wissenschaftliche Forschungsanwendungen
1. Pharmacodynamic Effects and Receptor Specificity
Medetomidine has been extensively studied for its pharmacodynamic effects, highlighting its high specificity and selectivity to α2-adrenoceptors. It's known for its potent agonistic action at these receptors, causing dose-dependent decreases in norepinephrine turnover and having significant cardiovascular and neurochemical impacts in both animals and humans. The pharmacological profile of medetomidine suggests a wide range of potential applications in scientific research, especially in studies focusing on α2-adrenoceptors and their physiological and pathological roles (Scheinin et al., 1989; Scheinin et al., 1989).
2. Veterinary Sedation and Anesthesia
In veterinary medicine, medetomidine is utilized for its potent sedative and analgesic properties. It's particularly valuable for its dose-dependent effects and the significant dose sparing when combined with other anesthetic agents. Medetomidine's interaction with α2-adrenoreceptors underlies its use in premedication and as an adjunct to general anesthesia in various species, making it a critical subject for research in veterinary medicine and animal studies (Sinclair, 2003; Cullen, 1996; Kumar et al., 2020).
3. Anesthesia and Sedation in Humans
While the primary focus of medetomidine research has been in veterinary settings, its applications have also extended to human medicine. The drug's efficacy and safety as a sedative in critically ill patients, and its potential to reduce delirium and mechanical ventilation needs, have been subjects of interest. The unique pharmacological profile of medetomidine, including its impact on sedation levels, opioid requirements, and its cardiovascular effects, presents a rich area for further research and potential therapeutic applications (Gerlach & Dasta, 2007; Lin et al., 2012; Lewis et al., 2021).
Wirkmechanismus
While specific information on the mechanism of action of Medetomidine Impurity 5 is not available, Medetomidine, the parent compound, is a specific and selective alpha-2 adrenoceptor agonist . By binding to the presynaptic alpha-2 adrenoceptors, it inhibits the release of norepinephrine, therefore, terminating the propagation of pain signals .
Eigenschaften
| 138867-04-6 | |
Molekularformel |
C20H31N3O3SSi |
Molekulargewicht |
421.64 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)




![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)
